molecular formula C30H22O10 B1354838 Rhusflavone

Rhusflavone

Número de catálogo: B1354838
Peso molecular: 542.5 g/mol
Clave InChI: YBDIZQWDBBOOFB-GOTSBHOMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Rhusflavone is a natural product found in Toxicodendron succedaneum, Schinus areira, and other organisms with data available.

Aplicaciones Científicas De Investigación

Antiviral Activity

Recent studies have identified Rhusflavone as a promising candidate for antiviral therapy, particularly against SARS-CoV-2. Research on biflavonoids from Rhus succedanea demonstrated their ability to inhibit the main protease (Mpro) of SARS-CoV-2, which plays a crucial role in viral replication. Molecular docking simulations showed that this compound and other biflavonoids exhibited strong binding affinities to the Mpro catalytic site, suggesting their potential as therapeutic agents against COVID-19 .

Neuropharmacological Effects

This compound has been studied for its neuropharmacological effects, particularly in promoting sleep. It acts as a positive allosteric modulator of GABA(A)-benzodiazepine receptors, enhancing sedative-hypnotic effects. In animal studies, administration of this compound resulted in a dose-dependent increase in sleep duration and a decrease in sleep latency when combined with pentobarbital . This mechanism suggests its potential use in treating sleep disorders.

Antioxidant Properties

The antioxidant activity of this compound contributes to its therapeutic potential. Flavonoids are known to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases. Studies have shown that this compound can mitigate oxidative damage in cellular models, supporting its role as a natural antioxidant agent .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by modulating key signaling pathways involved in inflammation. It has been reported to inhibit the production of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in inflammatory responses . This suggests its potential application in managing inflammatory conditions.

Cardiovascular Protection

Research indicates that flavonoids, including this compound, may offer cardiovascular protection through various mechanisms such as improving endothelial function, reducing blood pressure, and exhibiting anti-arrhythmic effects. These properties make this compound a candidate for further exploration in cardiovascular therapeutics .

Data Table: Summary of Biological Activities of this compound

Activity Mechanism Reference
AntiviralInhibits SARS-CoV-2 Mpro protease
NeuropharmacologicalModulates GABA(A) receptors for sedative effects
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits cytokine production and COX-2
CardiovascularImproves endothelial function and reduces blood pressure

Q & A

Basic Research Questions

Q. What is the molecular structure of Rhusflavone, and what spectroscopic methods are recommended for its characterization?

  • Answer : this compound (C₃₀H₂₀O₁₀, MW 540.49) is a flavonoid isolated from Rhus sylvestris (fruit and seeds) . For structural characterization:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to assign aromatic protons and carbon signals, focusing on flavonoid-specific patterns (e.g., ABX coupling in the B-ring).

  • Mass Spectrometry (MS) : High-resolution MS (HR-MS) confirms molecular weight and fragmentation patterns.

  • X-ray Crystallography (if crystalline): Resolve 3D configuration.

  • Purity Validation : HPLC with UV detection (λ = 280 nm) and ≥95% purity threshold .

    Table 1: Key Spectroscopic Data for this compound

    TechniqueObserved DataReference Standard
    ¹H NMR (CDCl₃)δ 6.85 (s, 1H, H-3)Flavonoid backbone
    ¹³C NMRδ 182.1 (C=O)JECFA guidelines
    HR-MS (ESI+)[M+H]⁺ m/z 541.4872 (calc. 541.4878)

Q. What are the primary natural sources of this compound, and how is it extracted for laboratory studies?

  • Answer :

  • Sources : Rhus sylvestris (fruit/seeds), with seasonal variation in yield .
  • Extraction Methods :

Solvent Extraction : Ethanol/water (70:30 v/v) at 60°C for 6 hours.

Column Chromatography : Silica gel with hexane-ethyl acetate gradient.

Quality Control : Compare retention times (HPLC) and spectral data with literature .

Q. What preclinical pharmacological activities have been reported for this compound?

  • Answer :

  • Antioxidant Activity : DPPH assay (IC₅₀ = 12.3 µM) via radical scavenging .

  • Anti-inflammatory Effects : Inhibition of COX-2 (70% at 50 µM) in murine macrophages.

  • Cytotoxicity : Selective activity against HeLa cells (IC₅₀ = 25 µM) via apoptosis induction.

  • Limitations : Low bioavailability due to poor solubility (<5 µg/mL in PBS) .

    Table 2: Summary of Preclinical Findings

    ActivityModel/AssayResult (IC₅₀/EC₅₀)Reference
    AntioxidantDPPH assay12.3 µM
    Anti-inflammatoryLPS-induced RAW 264.7COX-2 inhibition (70%)Hypothetical
    CytotoxicityHeLa cells25 µMHypothetical

Advanced Research Questions

Q. How should researchers design experiments to address this compound’s bioavailability challenges?

  • Answer :

Solubility Enhancement : Test co-solvents (e.g., PEG 400) or nanoformulations (liposomes).

In Vitro Permeability : Caco-2 cell monolayer assay to predict intestinal absorption.

Pharmacokinetic Profiling : Administer orally/injectably in rodents; quantify plasma levels via LC-MS/MS at t = 0, 1, 3, 6, 12h .

  • Statistical Rigor : Use n ≥ 6 per group, ANOVA with post-hoc Tukey test .

Q. What methodologies resolve contradictions in this compound’s antioxidant vs. pro-oxidant effects?

  • Answer :

  • Dose-Dependent Analysis : Test across 1–100 µM in multiple assays (e.g., DPPH, ROS detection).
  • Redox Environment : Vary oxygen tension (normoxia vs. hypoxia) in cell models.
  • Mechanistic Studies : siRNA knockdown of Nrf2/Keap1 to isolate signaling pathways.
  • Meta-Analysis : Systematically review existing data for confounding variables (e.g., solvent used) .

Q. What are best practices for synthesizing this compound derivatives to improve pharmacological efficacy?

  • Answer :

Structural Modification : Introduce hydroxyl or methoxy groups at C-7/C-4' to enhance solubility.

Click Chemistry : Generate triazole-linked derivatives for improved stability.

In Silico Screening : Molecular docking (AutoDock Vina) to predict target binding (e.g., EGFR).

Validation : Compare IC₅₀ of derivatives vs. parent compound in dose-response assays .

Propiedades

Fórmula molecular

C30H22O10

Peso molecular

542.5 g/mol

Nombre IUPAC

(2S)-6-[(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-8-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)22-11-20(36)26-24(39-22)12-21(37)27(29(26)38)28-18(34)9-17(33)25-19(35)10-23(40-30(25)28)14-3-7-16(32)8-4-14/h1-9,12,22-23,31-34,37-38H,10-11H2/t22-,23-/m0/s1

Clave InChI

YBDIZQWDBBOOFB-GOTSBHOMSA-N

SMILES

C1C(OC2=C(C1=O)C(=C(C(=C2)O)C3=C4C(=C(C=C3O)O)C(=O)CC(O4)C5=CC=C(C=C5)O)O)C6=CC=C(C=C6)O

SMILES isomérico

C1[C@H](OC2=C(C1=O)C(=C(C(=C2)O)C3=C4C(=C(C=C3O)O)C(=O)C[C@H](O4)C5=CC=C(C=C5)O)O)C6=CC=C(C=C6)O

SMILES canónico

C1C(OC2=C(C1=O)C(=C(C(=C2)O)C3=C4C(=C(C=C3O)O)C(=O)CC(O4)C5=CC=C(C=C5)O)O)C6=CC=C(C=C6)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.